3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde
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Overview
Description
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is a heterocyclic compound that features both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde typically involves the reaction of 6-methylimidazo[2,1-b]thiazole with an appropriate aldehyde under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde group is introduced to the imidazo-thiazole framework .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imidazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylic acid.
Reduction: 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acryl alcohol.
Substitution: Various substituted imidazo-thiazole derivatives.
Scientific Research Applications
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride
- 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid
- (2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride
Uniqueness
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is unique due to its specific combination of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Biological Activity
3-(6-Methylimidazo[2,1-b]thiazol-5-yl)acrylaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
- Chemical Formula : C₇H₆N₂OS
- Molecular Weight : 166.2 g/mol
- CAS Number : 75001-31-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazo[2,1-b]thiazole have shown significant activity against various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study evaluating the effects on the MCF-7 breast cancer cell line:
- IC50 Values : The compound demonstrated an IC50 value of 8.38 µM, indicating potent antiproliferative activity.
- Mechanism of Action : The compound induced apoptosis by increasing levels of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic Bcl-2 levels. Additionally, it caused cell cycle arrest in the G2/M phase by 27.07% compared to the control group .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been evaluated. Research indicates that derivatives of imidazo[2,1-b]thiazole exhibit activity against various pathogens:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4d | S. epidermidis | 19.5 µg/ml |
4f | S. epidermidis | 39 µg/ml |
5a | Mycobacterium tuberculosis | Active against strains |
These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can enhance antimicrobial efficacy.
The biological activity of this compound and its derivatives can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through modulation of key proteins involved in apoptosis.
- Cell Cycle Arrest : It causes significant cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment.
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function.
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(E)-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enal |
InChI |
InChI=1S/C9H8N2OS/c1-7-8(3-2-5-12)11-4-6-13-9(11)10-7/h2-6H,1H3/b3-2+ |
InChI Key |
LKCHRQDSOXWBAM-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(N2C=CSC2=N1)/C=C/C=O |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C=CC=O |
Origin of Product |
United States |
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